

"Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate" solubility in common lab solvents

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Compound of Interest

Compound Name: *Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate*

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An In-Depth Technical Guide to the Solubility of **Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate** (CAS Number: 334952-07-7). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on the compound's molecular structure and provides a detailed experimental protocol for determining its solubility in common laboratory solvents.

Compound Overview

- IUPAC Name: **methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate**^[1]
- CAS Number: 334952-07-7^[2]
- Molecular Formula: C₁₁H₁₁NO₆^[2]
- Molecular Weight: 253.21 g/mol ^[2]
- Physical Form: Solid (Beige crystalline powder)^[3]

- Melting Point: 77°C[3]

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent.[4] The molecular structure of **Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate** contains both polar and non-polar regions, which will dictate its solubility in various solvents.

- **Polar Characteristics:** The presence of two ester functional groups (-COOCH₃) and a nitro group (-NO₂) introduces polarity to the molecule. These groups can participate in dipole-dipole interactions with polar solvents.[4]
- **Non-Polar Characteristics:** The benzene ring is a significant non-polar component of the structure.

Based on these structural features, a qualitative solubility profile can be predicted. A related compound, Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate, is reported to be soluble in chloroform, methanol, and DMSO.[5] Another similar but simpler compound, Methyl 3-nitrobenzoate, is described as slightly soluble in ethanol, ether, and methanol, and insoluble in water.[6] These observations, combined with theoretical principles, inform the predictions in the table below.

Table 1: Predicted Qualitative Solubility of **Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate**

Solvent Class	Common Solvents	Predicted Solubility	Rationale
Polar Protic	Water	Insoluble to Very Slightly Soluble	The large non-polar benzene ring is expected to dominate, leading to poor solubility in water despite the presence of polar groups.
Methanol, Ethanol	Soluble to Moderately Soluble	The alcohol's hydroxyl group can interact with the ester and nitro groups, while its alkyl chain can interact with the benzene ring.	
Polar Aprotic	Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)	Soluble	These are strong polar aprotic solvents capable of dissolving a wide range of organic compounds.
Acetone, Acetonitrile	Soluble to Moderately Soluble	These solvents have intermediate polarity and are generally good solvents for compounds with mixed polarity.	
Non-Polar	Dichloromethane (DCM), Chloroform	Soluble	The polarity of these solvents is sufficient to interact with the polar groups, and they are excellent solvents for the non-polar benzene ring.

Toluene, Hexane	Slightly Soluble to Insoluble	The low polarity of these solvents will not effectively solvate the polar ester and nitro functional groups.
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Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound.^{[7][8]} The following protocol outlines the steps to quantitatively measure the solubility of **Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate**.

Materials and Equipment

- **Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate**
- Selected solvents (e.g., water, ethanol, DMSO)
- Scintillation vials or flasks with screw caps
- Orbital shaker or thermomixer with temperature control
- Analytical balance
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

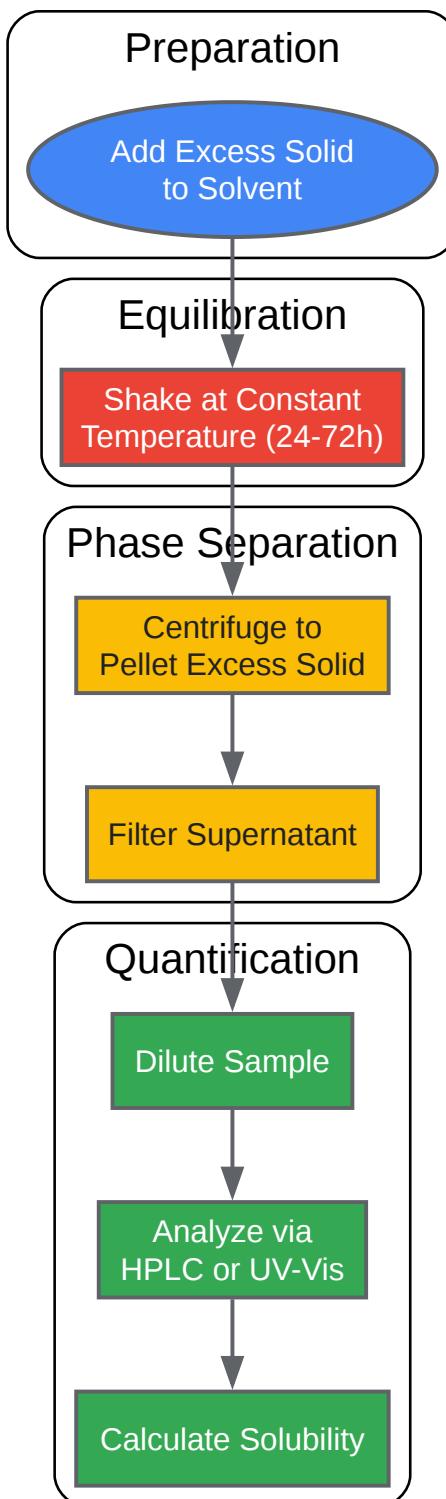
Procedure

- Preparation: Add an excess amount of **Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate** to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[7]
- Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[9]
- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.[7] To ensure complete removal of solid particles, centrifuge the samples at a high speed.
- Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining microscopic particles.
- Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
- Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Visualizations

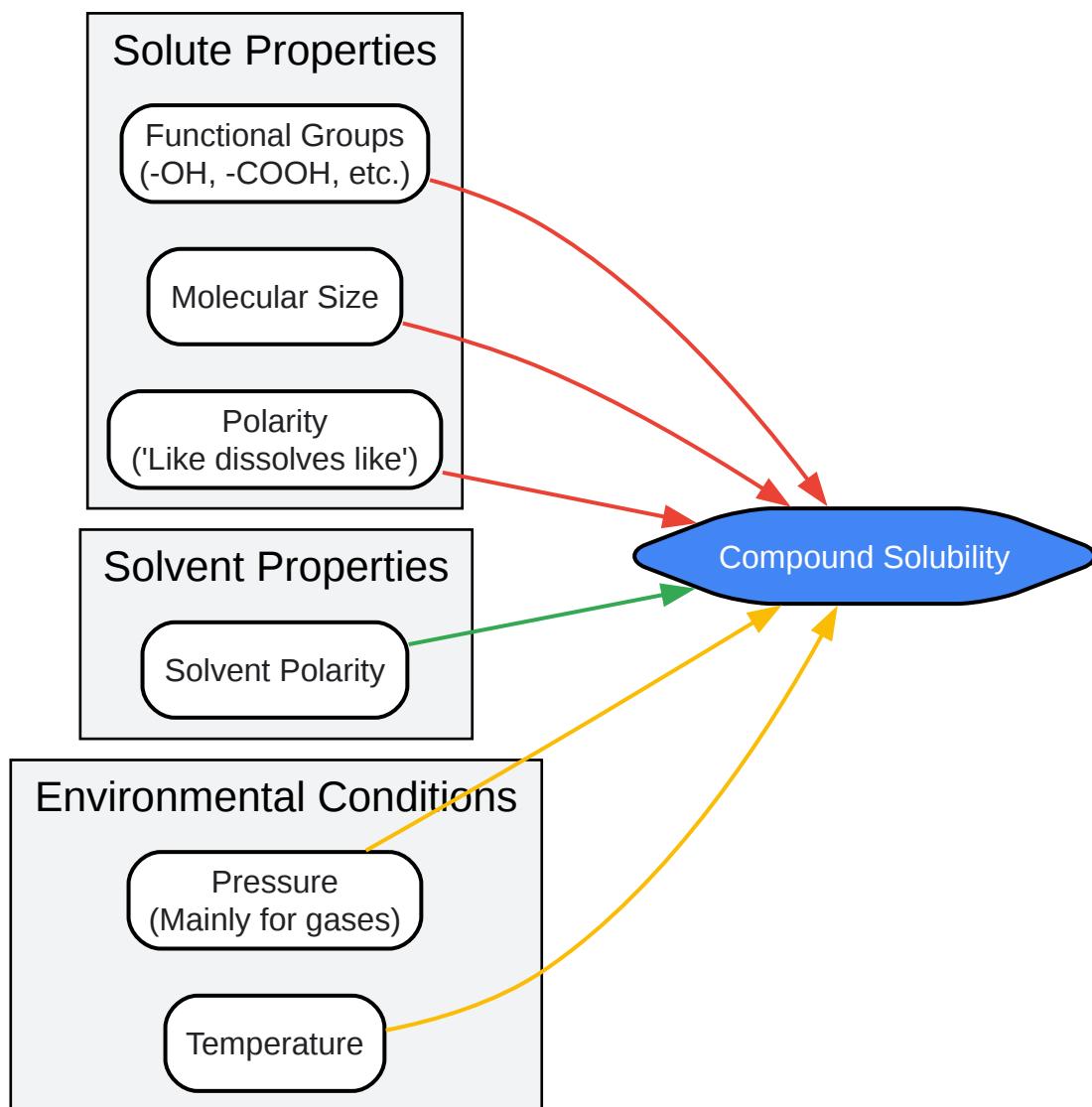
The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence the solubility of an organic compound.

Workflow for Shake-Flask Solubility Determination

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Caption: A flowchart of the shake-flask method for determining solubility.

Factors Affecting Solubility



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Caption: Key factors influencing the solubility of a chemical compound.

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